molecular formula C19H20F3N3O3 B2422781 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235625-28-1

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2422781
CAS No.: 1235625-28-1
M. Wt: 395.382
InChI Key: IAJUFEHFBCJPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Urea Derivative: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the urea derivative.

    Coupling Reaction: The urea derivative is then coupled with 4-aminophenylacetic acid under appropriate conditions to form the intermediate compound.

    Final Acylation: The intermediate is acylated with 2,2,2-trifluoroethyl acetate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its urea and acetamide functionalities, which can mimic peptide bonds.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The urea and acetamide groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-difluoroethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.

Properties

IUPAC Name

2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-2-28-16-6-4-3-5-15(16)25-18(27)24-14-9-7-13(8-10-14)11-17(26)23-12-19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUFEHFBCJPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.